![molecular formula C9H7NO B8188741 3-Vinyl-benzo[d]isoxazole](/img/structure/B8188741.png)
3-Vinyl-benzo[d]isoxazole
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Overview
Description
3-Vinyl-benzo[d]isoxazole is a heterocyclic compound that features a five-membered isoxazole ring fused to a benzene ring with a vinyl group attached to the third position. Isoxazoles are known for their significant biological activities and therapeutic potential, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinyl-benzo[d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a vinyl-substituted benzene derivative . This reaction can be catalyzed by various metal catalysts such as copper(I) or ruthenium(II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Vinyl-benzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3-formyl-benzo[d]isoxazole or 3-carboxy-benzo[d]isoxazole.
Reduction: Formation of 3-amino-benzo[d]isoxazole.
Substitution: Formation of various substituted benzo[d]isoxazole derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3-Vinyl-benzo[d]isoxazole serves as a crucial building block for synthesizing more complex organic molecules. Its vinyl group enhances reactivity, allowing for various functionalization reactions. Common synthetic routes include:
- Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with nitrile oxides, leading to the formation of diverse derivatives.
- Electrophilic Substitution: The benzene ring can undergo electrophilic substitution, facilitating the introduction of different substituents.
Table 1: Common Reactions of this compound
Reaction Type | Description | Major Products |
---|---|---|
Oxidation | Vinyl group oxidation | 3-Formyl-benzo[d]isoxazole |
Reduction | Isoxazole ring reduction | 3-Amino-benzo[d]isoxazole |
Electrophilic Substitution | Substitution on the benzene ring | Various substituted derivatives |
Biological Applications
Antimicrobial and Anticancer Activities
Research has indicated that derivatives of benzo[d]isoxazole, including this compound, exhibit promising antimicrobial and anticancer properties. For instance, studies have demonstrated that certain benzo[d]isoxazole derivatives inhibit hypoxia-inducible factor (HIF-1α), a key regulator in cancer progression.
- Case Study: HIF-1α Inhibition
A study synthesized several benzo[d]isoxazole derivatives and evaluated their inhibitory effects on HIF-1α transcription in HEK293T cells. The most potent compounds showed IC50 values around 25 nM under hypoxic conditions, indicating strong potential for anticancer applications .
Mechanism of Action
The mechanism by which this compound exerts its biological effects is linked to its interaction with various molecular targets. The isoxazole ring can modulate enzyme activity, while the vinyl group may form reactive intermediates that interact with biological macromolecules.
Medicinal Applications
Drug Development Potential
this compound is being explored for its potential use in drug development due to its analgesic, anti-inflammatory, and anticonvulsant properties. Its ability to act on multiple biological pathways makes it a candidate for developing new therapeutic agents.
- Case Study: Analgesic Activity
Research has shown that certain derivatives of benzo[d]isoxazole exhibit significant analgesic effects comparable to established pain relievers. For example, compounds derived from this scaffold were tested for their analgesic properties and demonstrated efficacy in pain models .
Industrial Applications
Material Science
In addition to its applications in biology and medicine, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows for the design of materials suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-Vinyl-benzo[d]isoxazole involves its interaction with various molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The vinyl group can undergo further chemical transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
3-Methyl-benzo[d]isoxazole: Similar structure but with a methyl group instead of a vinyl group.
3-Phenyl-benzo[d]isoxazole: Contains a phenyl group at the third position.
3-Ethyl-benzo[d]isoxazole: Features an ethyl group at the third position.
Uniqueness: 3-Vinyl-benzo[d]isoxazole is unique due to the presence of the vinyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Biological Activity
3-Vinyl-benzo[d]isoxazole is a heterocyclic compound recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound consists of a five-membered isoxazole ring fused to a benzene ring with a vinyl group at the third position. The unique structure contributes to its reactivity and interaction with various biological targets.
Property | Description |
---|---|
Molecular Formula | C₉H₉N₃O |
Molar Mass | 161.18 g/mol |
Chemical Structure | Structure |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The isoxazole ring can modulate the activity of these targets, while the vinyl group can undergo further chemical transformations, leading to reactive intermediates that interact with biological macromolecules .
Key Mechanisms:
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacts with receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Demonstrated potential against various bacterial strains.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Properties
Studies indicate that this compound exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, it has been shown to reduce the expression of vascular endothelial growth factor (VEGF), a key player in tumor angiogenesis .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it possesses significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Analgesic and Anti-inflammatory Effects
Research into the analgesic and anti-inflammatory properties indicates that this compound may provide relief from pain and inflammation through modulation of inflammatory pathways .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful.
Compound | Biological Activity | IC50 Value (nM) |
---|---|---|
This compound | Anticancer, Antimicrobial | ~25 |
3-Methyl-benzo[d]isoxazole | Moderate anticancer activity | ~50 |
3-Phenyl-benzo[d]isoxazole | Lower antimicrobial activity | ~100 |
Properties
IUPAC Name |
3-ethenyl-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-8-7-5-3-4-6-9(7)11-10-8/h2-6H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRRRLHKQRVUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NOC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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